N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4/c25-18(12-6-7-15-16(8-12)28-11-27-15)22-23-10-20-17-14(19(23)26)9-21-24(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREATAPKJPUELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a part of the pyrazolo[3,4-d]pyrimidine class of compounds. These compounds have been identified as kinase inhibitors, specifically targeting tyrosine kinases. Tyrosine kinases play a crucial role in signal transduction pathways and are often implicated in cancer when dysregulated.
Mode of Action
This compound, as a kinase inhibitor, likely interacts with its targets by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, thereby inhibiting the kinase’s activity. The compound’s pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound can affect multiple oncogenic pathways. For instance, the compound may impact pathways involved in cell proliferation, apoptosis, and angiogenesis, all of which are critical processes in cancer development and progression.
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of tyrosine kinase activity. This could lead to a decrease in cell proliferation, an increase in apoptosis, and a reduction in angiogenesis. These effects could potentially slow or halt the progression of cancer.
Biochemical Analysis
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. Its structure allows it to interact with key biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O3 |
| Molecular Weight | 320.35 g/mol |
| Solubility | Moderate in organic solvents; limited in water |
The primary mechanism of action for this compound involves its selective inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to the active site of CDK2, the compound forms hydrogen bonds with key amino acids, leading to an alteration in cell cycle progression and potential induction of apoptosis in cancer cells. In vitro studies have demonstrated that this interaction results in significant inhibition of cancer cell proliferation.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Antitumor Effects : In vitro studies have shown that this compound can inhibit cell proliferation in multiple cancer cell lines.
- Kinase Inhibition : The compound demonstrates potent inhibitory activity against CDK2 and has been evaluated for its effects on other kinases involved in cancer progression.
Case Studies
A study evaluating the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole exhibited IC50 values ranging from 8.21 µM to 19.56 µM against A549 and HCT116 cancer cell lines . These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that this compound possesses suitable properties for therapeutic use. It demonstrates moderate solubility in organic solvents and stability under standard laboratory conditions. However, detailed toxicity assessments are necessary to evaluate its safety profile for clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo-Pyrimidine Core
Key Analogs :
- N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide (): Replaces the phenyl group at the 1-position with a p-tolyl (4-methylphenyl) group.
- Carbohydrazide-based analogs (): Compounds 234–237 feature a 6-methylpyrazolo-pyrimidine core linked to acetohydrazide instead of carboxamide. These showed EGFR inhibition (IC50: 0.186 µM for compound 237) and apoptosis induction in MCF-7 cells .
Impact of Substituents :
- Phenyl vs. p-Tolyl : Electron-donating groups (e.g., methyl in p-tolyl) may enhance metabolic resistance but reduce binding pocket compatibility.
- Carboxamide vs. Acetohydrazide : Carboxamide’s rigidity and hydrogen-bonding capacity may improve selectivity compared to the more flexible acetohydrazide chain .
Functional Group Modifications
Urea Derivatives (): 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrate in vivo anticancer activity.
Triazole and Thiazole Derivatives ():
Heterocyclic extensions (e.g., triazole-thiazole hybrids) increase molecular complexity but may compromise bioavailability. For example, compound 9 in showed reduced solubility due to its bulky pyrrolo-thiazolo-pyrimidine structure .
EGFR Inhibition and Antiproliferative Effects
*Note: Specific data for the target compound is unavailable in the provided evidence. Trends from analogs suggest carboxamide derivatives may balance potency and pharmacokinetics better than carbohydrazides .
Apoptosis and Mechanism of Action
- Compound 235 (): Induced the highest apoptosis in MCF-7 cells, attributed to its acetohydrazide side chain’s interaction with caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
